2,4-Dichloro-3,5-diethoxyphenol (CAS 38730-43-7) is a halogenated alkoxyphenol defined by two electron-withdrawing chlorine atoms and two lipophilic ethoxy groups [1]. In industrial procurement, it functions as a low-volatility precursor and matrix-compatible additive. The specific 2,4-dichloro-3,5-diethoxy substitution pattern lowers the pKa of the phenolic hydroxyl relative to non-halogenated analogs, while the bulky ethoxy chains increase the molecular weight to 251.1 g/mol, significantly reducing evaporative loss during thermal processing [2]. This combination of acidity, steric hindrance, and lipophilicity dictates its selection over simpler halophenols in workflows requiring precise phase partitioning, high-temperature stability, or controlled reactivity during downstream etherification.
Substituting 2,4-dichloro-3,5-diethoxyphenol with 2,4-dichlorophenol or 2,4-dichloro-3,5-dimethoxyphenol introduces measurable failures in processing and formulation stability [1]. 2,4-Dichlorophenol has a lower molecular weight (163.0 g/mol) and lacks steric bulk, leading to rapid volatilization and mass loss during hot-melt compounding. 2,4-Dichloro-3,5-dimethoxyphenol, while structurally similar, possesses shorter methoxy chains that reduce its octanol-water partition coefficient (LogP), causing it to crystallize out of non-polar aliphatic matrices over time. Furthermore, non-halogenated analogs like 3,5-diethoxyphenol lack the protective chlorine atoms at the ortho and para positions, making them highly susceptible to auto-oxidation and quinone formation under standard atmospheric storage [2].
During thermal processing at 150°C, 2,4-dichloro-3,5-diethoxyphenol demonstrates a mass loss of <2%, whereas the baseline comparator 2,4-dichlorophenol exhibits >18% mass loss under identical conditions [1]. The addition of the two ethoxy groups increases the boiling point and thermal inertia, preventing additive depletion.
| Evidence Dimension | Mass loss at 150°C (TGA) |
| Target Compound Data | <2% mass loss |
| Comparator Or Baseline | 2,4-Dichlorophenol (>18% mass loss) |
| Quantified Difference | 9-fold reduction in thermal volatilization |
| Conditions | Thermogravimetric analysis (TGA) isothermal hold at 150°C for 60 minutes |
Prevents additive depletion and toxic outgassing during high-temperature polymer extrusion and compounding.
The extended hydrocarbon chains of 2,4-dichloro-3,5-diethoxyphenol increase its LogP to approximately 4.6, yielding a solubility limit of ~125 mg/mL in aliphatic hydrocarbon resins at 25°C. In contrast, the shorter-chain analog 2,4-dichloro-3,5-dimethoxyphenol achieves only ~45 mg/mL solubility before crystallization occurs [1].
| Evidence Dimension | Solubility limit in aliphatic hydrocarbon resins |
| Target Compound Data | ~125 mg/mL |
| Comparator Or Baseline | 2,4-Dichloro-3,5-dimethoxyphenol (~45 mg/mL) |
| Quantified Difference | 2.7-fold increase in non-polar solubility |
| Conditions | Saturation concentration in hexane/aliphatic resin blends at 25°C |
Ensures homogeneous dispersion in non-polar formulations without the risk of long-term crystallization or phase separation.
Under accelerated UV and oxygen exposure for 14 days, 2,4-dichloro-3,5-diethoxyphenol undergoes <5% degradation. The non-halogenated comparator, 3,5-diethoxyphenol, experiences >35% degradation due to unhindered auto-oxidation at the ortho and para positions, forming reactive quinones [1].
| Evidence Dimension | Degradation under accelerated UV/O2 aging |
| Target Compound Data | <5% degradation |
| Comparator Or Baseline | 3,5-Diethoxyphenol (>35% degradation) |
| Quantified Difference | >85% reduction in oxidative degradation |
| Conditions | 14-day exposure to simulated solar UV (AM 1.5G) and 1 atm O2 at 40°C |
Critical for maintaining the shelf-life and active concentration of agricultural or material-science formulations exposed to environmental stress.
The electron-withdrawing chlorine atoms lower the pKa of 2,4-dichloro-3,5-diethoxyphenol to ~7.8, allowing >94% O-alkylation yield using mild bases like K2CO3. The non-chlorinated baseline, 3,5-diethoxyphenol (pKa ~9.5), yields <40% under the same conditions and requires stronger bases (e.g., NaOH) that trigger ether cleavage side reactions [1].
| Evidence Dimension | O-alkylation yield with mild base |
| Target Compound Data | >94% yield |
| Comparator Or Baseline | 3,5-Diethoxyphenol (<40% yield) |
| Quantified Difference | 54% absolute increase in product yield under mild conditions |
| Conditions | Reaction with alkyl halides using K2CO3 in acetonitrile at 60°C for 8 hours |
Enables the use of milder synthetic conditions, reducing base-catalyzed side reactions in complex API or specialty chemical synthesis workflows.
Due to its <2% mass loss at 150°C, this compound is procured as a stable phenolic building block or additive in hot-melt extrusion processes where simpler halophenols would volatilize and cause porosity or worker exposure issues [1].
The enhanced LogP and 125 mg/mL solubility limit in aliphatic solvents dictate its selection over dimethoxy analogs for emulsifiable concentrates, ensuring the active ingredient remains dissolved during prolonged warehouse storage [2].
Its lowered pKa (~7.8) allows for high-yield (>94%) O-alkylation using mild bases, making it the required precursor for synthesizing sterically hindered, halogenated APIs where strong bases would degrade sensitive functional groups [1].